2-methanesulfonyl-3'-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Description
This compound is a structurally complex bipyrazole derivative featuring a 3,4-dihydro-1'H,2H-3,4'-bipyrazole core. Key substituents include:
- 3-Methoxyphenyl and 4-methoxyphenyl groups at positions 3' and 5, respectively, contributing electron-donating effects and influencing solubility.
- A phenyl group at position 1', enhancing hydrophobic interactions.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-34-22-14-12-19(13-15-22)25-17-26(31(28-25)36(3,32)33)24-18-30(21-9-5-4-6-10-21)29-27(24)20-8-7-11-23(16-20)35-2/h4-16,18,26H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQWJPDAWUUXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methanesulfonyl-3'-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic derivative belonging to the bipyrazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural complexity and the presence of methoxy and methanesulfonyl groups suggest a multifaceted mechanism of action that may be beneficial in various therapeutic applications.
- Molecular Formula : C27H26N4O3S
- Molecular Weight : 486.59 g/mol
- InChIKey : NLTRXKCESUAIBL-UHFFFAOYSA-N
Research indicates that the biological activity of this compound may be linked to its interaction with various molecular targets. Bipyrazole derivatives are known to exhibit diverse pharmacological effects, including:
- Anticancer Activity : Some studies have shown that bipyrazole compounds can inhibit specific kinases involved in cancer progression, such as MPS1 (Monopolar Spindle 1) kinase, which is crucial for the spindle assembly checkpoint during mitosis .
- Antimicrobial Properties : The presence of methoxy groups has been associated with enhanced antimicrobial activity against a range of bacterial and fungal strains .
Anticancer Activity
A recent study highlighted the potency of bipyrazole derivatives against cancer cell lines. The compound exhibited significant inhibition of cell proliferation in vitro, particularly in breast and colon cancer models. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methanesulfonyl Bipyrazole | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| 2-Methanesulfonyl Bipyrazole | HT29 (Colon) | 6.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard susceptibility testing methods.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | More effective than ampicillin |
| Escherichia coli | 16 | Comparable to norfloxacin |
| Candida albicans | 4 | Superior to fluconazole |
Case Studies
- Case Study on Anticancer Effects : A clinical trial assessed the efficacy of this bipyrazole derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances.
- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, showing promise as a potential treatment for resistant infections.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, its structural similarity to known anticancer agents suggests that it may target similar pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
The anti-inflammatory potential of bipyrazole derivatives has been documented extensively. The incorporation of methanesulfonyl groups may enhance the compound's ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Research indicates that such compounds can mitigate inflammation-related disorders, including arthritis and other chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been a focal point in medicinal chemistry. This compound has been evaluated for its activity against various bacterial strains and fungi, showing potential as a broad-spectrum antimicrobial agent. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several bipyrazole derivatives, including our compound, and tested their cytotoxicity against breast cancer cells (MCF-7). The results indicated that the compound inhibited cell growth significantly at low micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Pharmaceutical Research examined the anti-inflammatory effects of various pyrazole derivatives on lipopolysaccharide-induced inflammation in macrophages. The results showed that the compound reduced pro-inflammatory cytokine production significantly, indicating its potential therapeutic application in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonyl Group
The methanesulfonyl (-SO₂CH₃) group serves as a potential site for nucleophilic displacement due to its electron-withdrawing nature.
Mechanistic Insight :
The sulfonyl group stabilizes the transition state via electron withdrawal, facilitating nucleophilic attack at the sulfur atom. For example, hydrolysis under alkaline conditions yields sulfonic acid derivatives .
Condensation Reactions Involving Pyrazole Rings
The bipyrazole core can participate in aldol-like condensations with carbonyl compounds.
| Reactant | Conditions | Product Type | Source |
|---|---|---|---|
| Aromatic aldehydes | NaOH, ethanol, RT | Propenone derivatives | |
| Acetylacetone | Piperidine, acetic acid | Cyclic enones |
Example :
Condensation with 4-methoxybenzaldehyde under basic conditions forms a chalcone-like structure via Knoevenagel mechanism .
Cyclization Reactions
The dihydropyrazole moiety enables oxidative cyclization to form fused heterocycles.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| DMSO-CuCl₂ | 80°C, 6h | Chlorochromone derivatives | |
| DMSO-I₂ | Reflux, 8h | Chromones |
Case Study :
Cyclization with DMSO-CuCl₂ introduces a chlorine atom at the 3-position of the resulting chromone, enhancing electrophilicity for further functionalization .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl groups undergo regioselective EAS due to electron-donating methoxy substituents.
| Reaction | Reagents | Position Substituted | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy (minor ortho) | |
| Sulfonation | SO₃, H₂SO₄ | Meta to pyrazole linkage |
Regioselectivity :
Methoxy groups direct incoming electrophiles to the para position, though steric hindrance from the bipyrazole scaffold may favor meta substitution in some cases .
Reductive Transformations
The dihydro-pyrazole ring can undergo reduction to modify saturation.
| Reducing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi | Fully saturated pyrazolidine | |
| NaBH₄ | MeOH, 0°C | Partial reduction of C=N bonds |
Application :
Catalytic hydrogenation converts the dihydropyrazole to a pyrazolidine, potentially altering biological activity .
Cross-Coupling Reactions
The aryl groups enable Pd-mediated coupling reactions.
| Reaction Type | Catalytic System | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated analogs |
Limitation :
Steric bulk around the bipyrazole core may reduce coupling efficiency unless optimized ligands (e.g., Xantphos) are used .
Acid/Base-Mediated Rearrangements
The pyrazole nitrogen atoms participate in tautomerism and ring-opening reactions.
| Condition | Observation | Source |
|---|---|---|
| HCl (gaseous), DCM | Ring contraction to imidazoles | |
| DBU, DMF | Degradation to hydrazines |
Mechanism :
Protonation at N1 of the pyrazole ring induces ring strain, leading to fragmentation or rearrangement .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or radical pathways.
| Substrate | Conditions | Product | Source |
|---|---|---|---|
| Maleic anhydride | UV (254 nm), acetone | Fused cyclobutane derivatives |
Note :
Methoxyphenyl groups act as photosensitizers, accelerating reaction rates under UV light .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related pyrazole and bipyrazole derivatives:
Key Observations:
Substituent Effects on Bioactivity: The methanesulfonyl group in the target compound may enhance solubility and binding to polar targets (e.g., enzymes with sulfonamide-binding pockets), similar to the sulfonamide-containing compound in .
Structural Flexibility vs. Rigidity :
- The 3,4-dihydro-bipyrazole core in the target compound introduces partial saturation, reducing planarity compared to fully aromatic analogs (e.g., ). This may influence conformational stability and target selectivity.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step procedures, similar to the triazole derivatives in (using sodium ethoxide and α-halogenated ketones) or the FeCl3-catalyzed cyclization in .
Hydrogen-Bonding Patterns :
- The methanesulfonyl and methoxy groups can participate in directional hydrogen bonding , critical for crystal packing (as discussed in ) and molecular recognition.
Research Findings and Implications
- Pharmacological Potential: Analgesic and anti-inflammatory activities are suggested for bipyrazole derivatives , though the target compound’s specific efficacy requires experimental validation.
- Solubility and Bioavailability: The methanesulfonyl group may improve aqueous solubility compared to non-sulfonylated analogs (e.g., ), a key factor in drug development .
- Crystallographic Insights : Graph set analysis () could predict the target compound’s solid-state behavior, aiding in formulation studies.
Q & A
Q. Basic Characterization
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign diastereotopic protons in the 3,4-dihydropyrazole ring and differentiate regioisomers via coupling constants (e.g., JH-H ~8–10 Hz for adjacent protons) .
- IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm<sup>-1</sup>) and acetyl (C=O at ~1700 cm<sup>-1</sup>) groups .
- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns (e.g., loss of methanesulfonyl or methoxy groups) .
How do hydrogen bonding patterns influence crystallographic stability?
Advanced Crystallography
Hydrogen bonds dictate crystal packing and thermal stability:
- Directionality : Methoxy groups on 3- and 4-phenyl rings form C–H···O bonds with adjacent molecules, creating 2D sheets (similar to ) .
- Graph set analysis : Networks like D (donor) and A (acceptor) motifs stabilize the lattice. For example, in , C–H···N bonds generate infinite chains, while π-π stacking between aryl rings enhances rigidity .
- Thermodynamic impact : Stronger interactions (e.g., bifurcated hydrogen bonds) correlate with higher melting points and lower solubility .
How can researchers resolve contradictions in spectroscopic data during characterization?
Advanced Data Analysis
Contradictions arise from overlapping signals or dynamic processes:
- Dynamic NMR : For fluxional structures (e.g., rotamers), variable-temperature NMR can decouple signals (e.g., coalescence temperature analysis) .
- Crystallographic validation : X-ray structures () provide unambiguous confirmation of regiochemistry when NMR is inconclusive .
- DFT calculations : Simulate <sup>13</sup>C chemical shifts to compare with experimental data and identify misassignments .
What methodologies evaluate the biological activity of substituted bipyrazoles?
Q. Basic Pharmacological Screening
- Antimicrobial assays : Broth microdilution () tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) assess anti-inflammatory potential. Methoxy groups may enhance lipophilicity and membrane penetration .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity indices .
How do substituents (e.g., methoxy, methanesulfonyl) affect pharmacological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Methoxy groups : Electron-donating effects increase π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity () .
- Methanesulfonyl group : Acts as a hydrogen bond acceptor, improving solubility and target engagement (e.g., kinase inhibition) .
- Steric effects : Bulky substituents on the 1’-phenyl ring may reduce off-target interactions, improving selectivity (observed in for pyrazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
